molecular formula C5H4BrClN2 B1443273 6-Bromo-5-chloropyridin-2-amine CAS No. 1004294-58-9

6-Bromo-5-chloropyridin-2-amine

Cat. No. B1443273
M. Wt: 207.45 g/mol
InChI Key: YRNODZRPIGNGMY-UHFFFAOYSA-N
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Description

6-Bromo-5-chloropyridin-2-amine is a halogenated heterocycle . It has an empirical formula of C5H4BrClN2 and a molecular weight of 207.46 . It is typically sold in solid form .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5-chloropyridin-2-amine consists of a pyridine ring with bromine and chlorine substituents, and an amine group . The SMILES string representation is Nc1ccc(Br)c(Cl)n1 .

Scientific Research Applications

Selective Amination of Polyhalopyridines

The chemical compound 6-Bromo-5-chloropyridin-2-amine is utilized in selective amination processes, particularly in catalysis involving palladium-Xantphos complexes. One study demonstrated the successful amination of 5-bromo-2-chloropyridine, yielding a high isolated yield of the amino product with excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).

Regioselectivity in Pyrimidine Reactions

Research has explored the regioselective displacement reactions of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, revealing the formation of various bromo-chloro-amino pyrimidines. These findings contribute to understanding the reactivity and potential applications of similar bromo-chloro compounds (Doulah et al., 2014).

Amination Mechanisms Involving Halopyridines

Studies have investigated the amination mechanisms involving halopyridines, presumably including pyridyne intermediates. These mechanisms are crucial for understanding the chemical behavior of compounds like 6-Bromo-5-chloropyridin-2-amine in various reactions (Pieterse & Hertog, 2010).

Microwave-Assisted Amination

Microwave-assisted amination techniques, involving compounds like 3-bromo-2-chloropyridine, highlight modern approaches to chemical synthesis that may be applicable to 6-Bromo-5-chloropyridin-2-amine. These methods offer advantages in terms of conversion and yield compared to conventional heating methods (Kim et al., 2010).

Safety And Hazards

6-Bromo-5-chloropyridin-2-amine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

As for future directions, it’s important to note that 6-Bromo-5-chloropyridin-2-amine is provided to early discovery researchers as part of a collection of unique chemicals . Therefore, its potential applications and uses could be vast and varied, depending on the direction of the research.

properties

IUPAC Name

6-bromo-5-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNODZRPIGNGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694845
Record name 6-Bromo-5-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloropyridin-2-amine

CAS RN

1004294-58-9
Record name 6-Bromo-5-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 6-bromo-5-chloropyridin-2-ylcarbamate (1.1 g, 4.1 mmol) in methanol (50 mL) was added KOH (700 mg, 13 mmol) at room temperature. The mixture was heated at reflux for 2 hr. The reaction mixture was diluted with water and extracted with ethyl acetate (20 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum. The residue was purified by column chromatography on silica gel (5% to 10% EtOAc in petroleum ether) to give 6-bromo-5-chloropyridin-2-amine (700 mg, 81%). 1H NMR (400 MHz, CDCl3) δ 7.54 (d, J=8.0 Hz, 1H), 6.41 (d, J=8.4 Hz, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 6-bromopyridin-2-amine (1 g, 5.78 mmol) in acetonitrile (10 mL) was added N-chlorosuccinimide (0.849 g, 6.36 mmol) and the mixture was heated at 80° C. for 12 hours. The mixture was filtered through diatomaceous earth and concentrated and the residue was dissolved in ethyl acetate and washed with water and brine. Drying over anhydrous sodium sulfate, filtration, concentration and purification by column chromatography (silica gel, 30% ethyl acetate in hexane) afforded the title compound. LCMS: 209.1 (M+2)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.849 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Bagal, K Omoto, DC Blakemore… - Journal of Medicinal …, 2018 - ACS Publications
… benzamido)-1-phenyl-1H-pyrazole-3-carboxamide (45, 222 mg, 0.48 mmol) in dioxane (5 mL) were added potassium carbonate (131 mg, 0.95 mmol), 6-bromo-5-chloropyridin-2-amine …
Number of citations: 48 pubs.acs.org

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